- Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitors, Organic & Biomolecular Chemistry, 2023, 21(9), 1980-1991

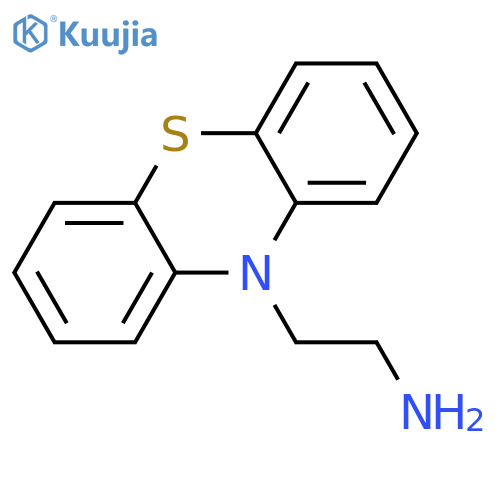

Cas no 50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride)

50971-79-4 structure

Nome do Produto:2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride

N.o CAS:50971-79-4

MF:C14H14N2S

MW:242.339361667633

MDL:MFCD22192242

CID:1074824

PubChem ID:24197196

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride

- 2-(phenothiazin-10-yl)ethanamine hydrochloride

- NSC253547

- NSC-253547

- 2-(10H-Phenothiazin-10-yl)ethan-1-amine

- NSC 253547

- DTXSID10638959

- GF-0032

- 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1)

- 50971-79-4

- MFCD22192242

- 2-phenothiazin-10-ylethanamine;hydrochloride

- LAVBLPLCRGKRCC-UHFFFAOYSA-N

- 1082712-62-6

- SCHEMBL14697550

- AKOS015991432

- 2-(10H-phenothiazin-10-yl)ethanamine hydrochloride

- 2-(10H-phenothiazin-10-yl)ethan-1-aminehydrochloride

-

- MDL: MFCD22192242

- Inchi: 1S/C14H14N2S/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10,15H2

- Chave InChI: GEQNUMNORCDKBC-UHFFFAOYSA-N

- SMILES: S1C2C(=CC=CC=2)N(CCN)C2C1=CC=CC=2

Propriedades Computadas

- Massa Exacta: 278.0644474g/mol

- Massa monoisotópica: 278.0644474g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 2

- Complexidade: 237

- Contagem de Unidades Ligadas Covalentemente: 2

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 54.6Ų

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR310012-5g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | 5g |

£1041.00 | 2025-02-20 | ||

| Key Organics Ltd | GF-0032-25G |

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | >97% | 25g |

£2970.00 | 2025-02-09 | |

| A2B Chem LLC | AG55227-5mg |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | >97% | 5mg |

$214.00 | 2024-04-19 | |

| A2B Chem LLC | AG55227-1g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | >97% | 1g |

$392.00 | 2024-04-19 | |

| A2B Chem LLC | AG55227-5g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | >97% | 5g |

$1255.00 | 2024-04-19 | |

| Apollo Scientific | OR310012-10g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | 10g |

£1848.00 | 2025-02-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581887-500mg |

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | 98% | 500mg |

¥1896.00 | 2024-05-11 | |

| Apollo Scientific | OR310012-25g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | 25g |

£4158.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | K04963-1g |

10H-Phenothiazine-10-ethanamine HCl |

50971-79-4 | >95% | 1g |

$468 | 2025-02-28 | |

| eNovation Chemicals LLC | K04963-5g |

10H-Phenothiazine-10-ethanamine HCl |

50971-79-4 | >95% | 5g |

$1395 | 2025-02-28 |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 12 - 15 h, 0 °C

1.2 12 - 15 h, 0 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; overnight, rt

Referência

- Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease, ACS Chemical Neuroscience, 2021, 12(9), 1698-1715

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 4 - 6 h, rt

Referência

- A Focused Library of Psychotropic Analogues with Neuroprotective and Neuroregenerative Potential, ACS Chemical Neuroscience, 2019, 10(1), 279-294

Synthetic Routes 4

Condições de reacção

1.1 Solvents: Dimethyl sulfoxide ; 80 - 100 °C

Referência

- Synthesis of some phenothiazine derivatives, Kimya Problemlari, 2009, (4), 688-691

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Raw materials

- Acetamide, 2,2,2-trifluoro-N-[2-(10H-phenothiazin-10-yl)ethyl]-

- 2-chloroethan-1-amine hydrochloride

- Phenothiazine

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preparation Products

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Literatura Relacionada

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

S. Ahmed Chem. Commun., 2009, 6421-6423

50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride) Produtos relacionados

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 2172138-84-8(3-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)propanoic acid)

- 214330-97-9(2-Propenoic acid,3-[(4-chlorophenyl)thio]-2-cyano-3-(methylthio)-, ethyl ester, (2E)-)

- 2137442-72-7(2-(1-ethoxycyclopentyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)

- 2230807-71-1(3-(1-phenylethyl)pyrrolidine hydrochloride)

- 2680854-49-1(tert-butyl N-5-(cyanosulfanyl)-1,3-thiazol-2-ylcarbamate)

- 1806793-82-7(3-Amino-4-(difluoromethyl)-2-fluoro-6-methoxypyridine)

- 946365-83-9(1-(5-ethylthiophen-2-yl)sulfonyl-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 2092668-02-3(1H-Indole-2-carboxylic acid, 4-chloro-5-methoxy-1-methyl-)

- 42806-90-6(ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate)

Fornecedores recomendados

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

BIOOKE MICROELECTRONICS CO.,LTD

Membro Ouro

CN Fornecedor

Reagente

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel